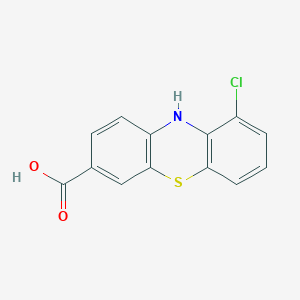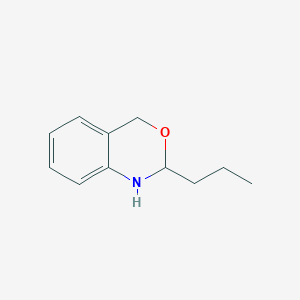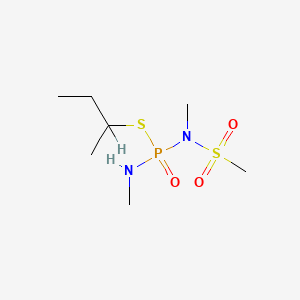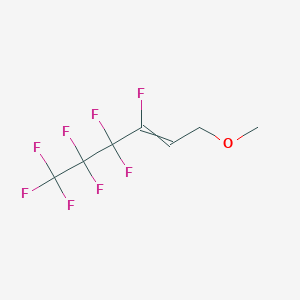
3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene: is a fluorinated organic compound with the molecular formula C7H6F8O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The structure includes a methoxy group and a hexene backbone, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the reaction of hexene with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions. The methoxy group is then introduced through a subsequent reaction with methanol or a methoxy-containing reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Saturated fluorinated alkanes.
Substitution: Fluorinated ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems.
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with proteins and enzymes, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 4,4’-Dibromooctafluorobiphenyl
Comparison: 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar fluorinated compounds .
Propiedades
Fórmula molecular |
C7H6F8O |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3,4,4,5,5,6,6,6-octafluoro-1-methoxyhex-2-ene |
InChI |
InChI=1S/C7H6F8O/c1-16-3-2-4(8)5(9,10)6(11,12)7(13,14)15/h2H,3H2,1H3 |
Clave InChI |
RLTXKMUREFPOAZ-UHFFFAOYSA-N |
SMILES canónico |
COCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


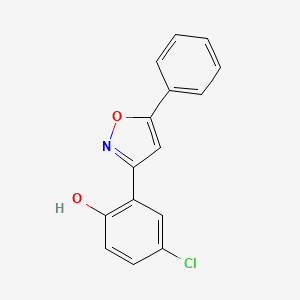
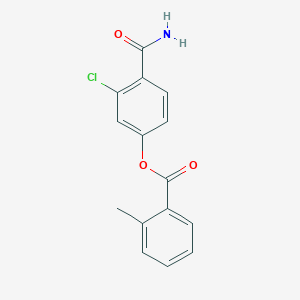
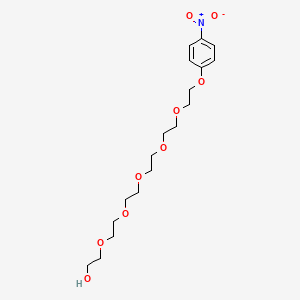
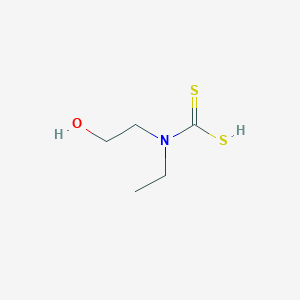
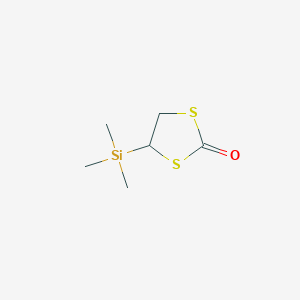
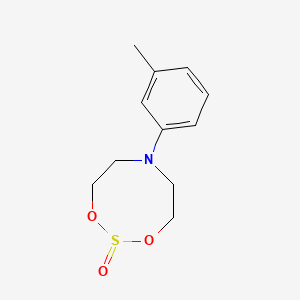
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
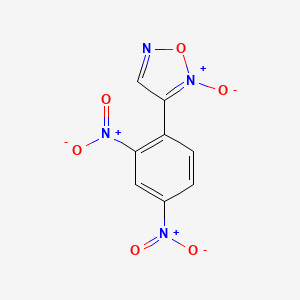
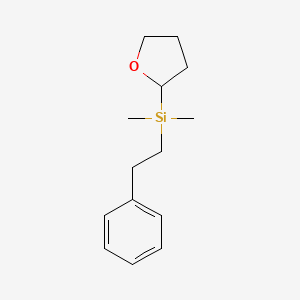
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
